molecular formula C9H18O2 B14722457 2-Ethyl-2,4,6-trimethyl-1,3-dioxane CAS No. 6413-37-2

2-Ethyl-2,4,6-trimethyl-1,3-dioxane

Cat. No.: B14722457
CAS No.: 6413-37-2
M. Wt: 158.24 g/mol
InChI Key: AENKCTMNOGNQLV-UHFFFAOYSA-N
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Description

2-Ethyl-2,4,6-trimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is a derivative of 1,3-dioxane, characterized by the presence of ethyl and methyl groups at specific positions on the dioxane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2,4,6-trimethyl-1,3-dioxane can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring. The presence of ethyl and methyl groups can be introduced through subsequent alkylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,4,6-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2,4,6-trimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2,4,6-trimethyl-1,3-dioxane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s stability and unique structure allow it to participate in various chemical reactions, influencing biochemical pathways and molecular interactions. Its effects are mediated through the formation of stable intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,4,6-trimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .

Properties

CAS No.

6413-37-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-ethyl-2,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-5-9(4)10-7(2)6-8(3)11-9/h7-8H,5-6H2,1-4H3

InChI Key

AENKCTMNOGNQLV-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(CC(O1)C)C)C

Origin of Product

United States

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